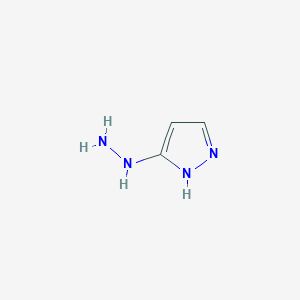
Hydrazinopyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinopyrazole is a useful research compound. Its molecular formula is C3H6N4 and its molecular weight is 98.109. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
Hydrazinopyrazole derivatives have been explored in the synthesis of new biologically active compounds. Research by Milczarska et al. (2012) involved creating various derivatives, including thiosemicarbazides, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, by reacting amino-pyrazin-2-hydrazide and methylhydrazide with different reagents. This study led to the synthesis of a novel 4-oxopteridine derivative, indicating the utility of this compound in medicinal chemistry (Milczarska et al., 2012).
Development of Antimicrobial Agents
Premkumar and Govindarajan (2005) investigated the antimicrobial properties of new hydrazinium salts derived from pyrazinecarboxylate, pyrazinedicarboxylate, and imidazoledicarboxylate. These salts showed promising antibacterial activities against various bacteria including Escherichia coli and Salmonella typhii, outperforming even standard antibiotics in some cases (Premkumar & Govindarajan, 2005).
Applications in Heterocyclic Chemistry
Gieshoff et al. (2016) presented a sustainable synthetic approach to pyrazolidin-3,5-diones, crucial in heterocyclic chemistry and pharmaceutical applications. They demonstrated an alternative method for creating the N-N bond using dianilides, bypassing the need for toxic N,N'-diaryl hydrazines (Gieshoff, Schollmeyer, & Waldvogel, 2016).
Exploration in Organic Synthesis
Kandile et al. (2010) explored the synthesis of various heterocyclic systems using 1-[4-(2-methoxy benzyl)-6-aryl-pyridazin-3(2H)-ylidene] hydrazines. Their study revealed the enhancement of biological activity by silver nanoparticles, highlighting the potential of this compound derivatives in creating new organic compounds with increased efficacy (Kandile, Zaky, Mohamed, & Mohamed, 2010).
Insecticidal Activities
Wu et al. (2012) synthesized pyrazole amide derivatives containing hydrazone substructures and evaluated their insecticidal activities. These compounds showed significant control over various insect species, contributing to the development of new insecticides (Wu, Song, Hu, Yue, & Yang, 2012).
Research in Structural Chemistry
Sinkkonen et al. (2002) investigated hydrazino derivatives of pyrazolo[1,2-a]pyridazine-5,8-diones and -1H-pyrazolo[1,2-b]phthalazine-5,10-diones, examining structural variations such as ring-chain tautomerism and isomerism. This research adds to the understanding of the structural behavior of this compound derivatives in different chemical environments (Sinkkonen, Ovcharenko, Zelenin, Bezhan, Chakchir, Al-Assar, & Pihlaja, 2002).
Propiedades
IUPAC Name |
1H-pyrazol-5-ylhydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c4-6-3-1-2-5-7-3/h1-2H,4H2,(H2,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHGOQJROHLKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
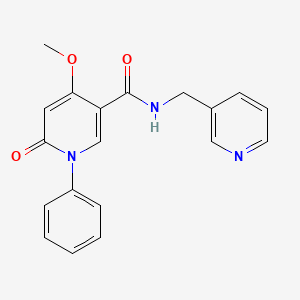
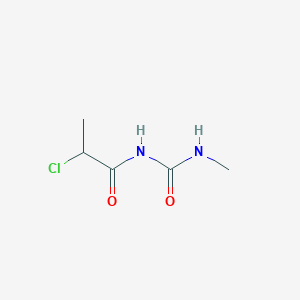
![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2914857.png)
![Ethyl 6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2914858.png)

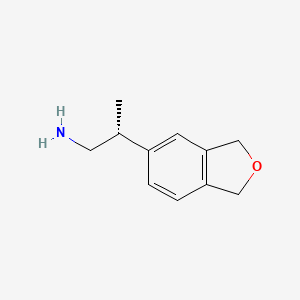

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2914865.png)
![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2914870.png)
![3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2914871.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2914875.png)
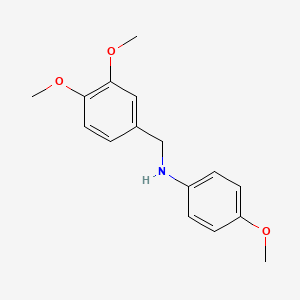
![2-chloro-6-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B2914878.png)
